molecular formula C25H22N4O5 B15134362 2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

Cat. No.: B15134362
M. Wt: 458.5 g/mol
InChI Key: ZBOQEBCMZASNFS-UHFFFAOYSA-N
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Description

2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid is a complex organic compound with a unique structure that includes benzimidazole and oxadiazolidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction utilizes palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to its receptor and thereby promoting vasodilation and reducing blood pressure . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid is unique due to its specific combination of benzimidazole and oxadiazolidinone moieties, which may confer distinct biological activities and therapeutic potential compared to other angiotensin II receptor antagonists.

Properties

Molecular Formula

C25H22N4O5

Molecular Weight

458.5 g/mol

IUPAC Name

2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

InChI

InChI=1S/C25H22N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13,22,28H,2,14H2,1H3,(H,27,32)(H,30,31)

InChI Key

ZBOQEBCMZASNFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5NC(=O)ON5)C(=O)O

Origin of Product

United States

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